molecular formula C10H7BrF2N2 B1449184 4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole CAS No. 1545587-66-3

4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole

Cat. No. B1449184
M. Wt: 273.08 g/mol
InChI Key: JFSWKLXSOKEKKB-UHFFFAOYSA-N
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Description

4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole (4-Bromo-1-DFPP) is a small molecule compound that has been studied for its potential application in various scientific research areas. 4-Bromo-1-DFPP has a unique structure and properties that make it an attractive target for research and development.

Scientific Research Applications

Synthetic and Medicinal Perspective of Pyrazole Derivatives Pyrazoles, including 4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole, are recognized for their significant applications across various scientific domains, particularly in medicinal chemistry. Pyrazole derivatives, like methyl substituted pyrazoles, have demonstrated a wide range of biological activities, making them potent medicinal scaffolds. These compounds are synthesized through various synthetic approaches, which are crucial for developing new leads with high efficacy and reduced microbial resistance in the medicinal chemistry field. The comprehensive review by Sharma et al. (2021) in "Mini reviews in medicinal chemistry" provides an in-depth analysis of the synthetic methodologies for methyl substituted pyrazoles and their medical significance, highlighting the versatility of pyrazole derivatives in drug development (Sharma et al., 2021).

Chemistry and Applications in Heterocycles Synthesis The chemical reactivity of pyrazole derivatives, including 4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole, makes them valuable building blocks for synthesizing a variety of heterocyclic compounds. Gomaa and Ali (2020) reviewed the chemistry of a particular pyrazole derivative, highlighting its utility in creating diverse heterocycles like pyrazolo-imidazoles and thiazoles. This review, published in "Current organic synthesis," emphasizes the importance of pyrazole derivatives in the synthesis of heterocyclic compounds and dyes, showcasing their broad applicability in chemical synthesis (Gomaa & Ali, 2020).

Advancements in Pyrazole-Based Drug Design Recent research has also focused on the development of bioactive pyrazole derivatives through multicomponent reactions, which are pivotal for pharmaceutical and medicinal chemistry. The review by Becerra et al. (2022) in "Molecules" summarizes the progress in synthesizing biologically active molecules containing the pyrazole moiety, highlighting the therapeutic potential of these compounds across various biological activities. This review underscores the significance of pyrazole derivatives in drug design and the ongoing efforts to explore their therapeutic applications (Becerra, Abonía, & Castillo, 2022).

properties

IUPAC Name

4-bromo-1-[(3,4-difluorophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-1-2-9(12)10(13)3-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSWKLXSOKEKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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